molecular formula C9H12KO7S B3151484 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt CAS No. 71324-20-4

4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt

Cat. No.: B3151484
CAS No.: 71324-20-4
M. Wt: 303.35 g/mol
InChI Key: AZTRVVRRRUHWBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxyphenylglycol sulfate potassium typically involves the sulfation of 4-hydroxy-3-methoxyphenylglycol. This process can be carried out using sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide. The reaction is usually conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of potassium sulfate, a related compound, involves the reaction of potassium chloride with sulfuric acid or other sulfates such as calcium sulfate. This process can be adapted for the production of 4-hydroxy-3-methoxyphenylglycol sulfate potassium by incorporating the appropriate organic precursors .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxyphenylglycol sulfate potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Potassium sulfate and ethylene glycol.

    Oxidation: Various oxidized forms of the parent compound.

    Reduction: Reduced forms of the parent compound.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4-hydroxy-3-methoxyphenylglycol sulfate potassium involves its role in the metabolism of norepinephrine. It is produced during the breakdown of norepinephrine and serves as an indicator of adrenergic activity. The compound interacts with various enzymes involved in norepinephrine metabolism, including monoamine oxidase and catechol-O-methyltransferase .

Properties

CAS No.

71324-20-4

Molecular Formula

C9H12KO7S

Molecular Weight

303.35 g/mol

IUPAC Name

potassium;[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] sulfate

InChI

InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14);

InChI Key

AZTRVVRRRUHWBT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+]

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)O.[K]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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